![molecular formula C32H25N3S B2610121 7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 478261-41-5](/img/structure/B2610121.png)

7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

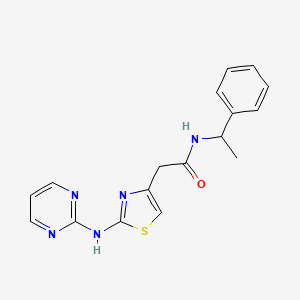

Molecular Structure Analysis

The molecular structure of “7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine” is not provided in the search results. For accurate molecular structure, it’s recommended to refer to specialized databases or scientific literature.Chemical Reactions Analysis

The specific chemical reactions involving “7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine” are not mentioned in the search results. For detailed information on its reactivity, it’s recommended to refer to specialized databases or scientific literature.Physical And Chemical Properties Analysis

The physical and chemical properties of “7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine” are not explicitly mentioned in the search results. For accurate physical and chemical properties, it’s recommended to refer to specialized databases or scientific literature .Wissenschaftliche Forschungsanwendungen

Antitumor and Antibacterial Agents

Inhibitors of Thymidylate Synthase

Some derivatives of pyrrolo[2,3-d]pyrimidine, such as 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, have been synthesized as potential inhibitors of thymidylate synthase (TS) and possess antitumor and antibacterial properties. These compounds, including those with phenylsulfanyl substitutions, were evaluated against various strains and demonstrated potent inhibitory activities, highlighting their potential as therapeutic agents (Gangjee et al., 1996).

Dihydrofolate Reductase Inhibitors

Another study synthesized classical and nonclassical antifolates, targeting dihydrofolate reductase (DHFR) as antitumor agents. These compounds, with modifications at the 6-position of the pyrrolo[2,3-d]pyrimidine ring, showed promising results as DHFR inhibitors and highlighted the impact of structural modifications on their inhibitory potency (Gangjee et al., 2007).

Interaction with Hemoglobin

Spectroscopy and Molecular Modeling

A study exploring the interaction between synthesized heterocyclic benzene sulfonamide compounds and hemoglobin (Hb) revealed that these interactions could induce conformational changes in Hb. This suggests a potential therapeutic or toxicological application of these compounds, as they can modify the behavior of hemoglobin through hydrophobic and electrostatic interactions (Naeeminejad et al., 2017).

Materials Science

High Refractive Index Polyimides

Research into aromatic polyimides derived from thiophenyl-substituted benzidines has shown that these materials exhibit high refractive indices and small birefringences, along with good thermomechanical stabilities. This makes them suitable for applications requiring transparent materials with specific optical properties, such as in optics and electronics (Tapaswi et al., 2015).

Antibacterial Evaluation

Synthesis and Evaluation of Pyrrolo[2,3-d]pyrimidines

New pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural characterization and reaction conditions were thoroughly investigated, showcasing the potential of these compounds in combating bacterial infections (Vazirimehr et al., 2017).

Wirkmechanismus

The mechanism of action of “7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine” is not provided in the search results. For detailed information on its mechanism of action, it’s recommended to refer to specialized databases or scientific literature.

Eigenschaften

IUPAC Name |

7-benzyl-4-(4-methylphenyl)sulfanyl-5,6-diphenylpyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25N3S/c1-23-17-19-27(20-18-23)36-32-29-28(25-13-7-3-8-14-25)30(26-15-9-4-10-16-26)35(31(29)33-22-34-32)21-24-11-5-2-6-12-24/h2-20,22H,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUDRCKDSOPGRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=NC=NC3=C2C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,4-diethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2610040.png)

amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2610041.png)

![N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-2-{3-[(trimethylsilyl)ethynyl]phenyl}acetamide](/img/structure/B2610043.png)

![4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid](/img/structure/B2610044.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2610045.png)

![3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2610049.png)

![[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide](/img/structure/B2610059.png)